ent-Thiamphenicol-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ent-Thiamphenicol-d3 is a stable isotope labelled compound of Thiamphenicol . Thiamphenicol is an antimicrobial antibiotic .

Synthesis Analysis

The synthesis of ent-Thiamphenicol-d3 involves a six-step process starting from 4-bromobenzaldehyde and DMSO-d6. This process employs microwave-assisted copper-mediated methylthiolation and modified Wulff’s asymmetric aziridination .Molecular Structure Analysis

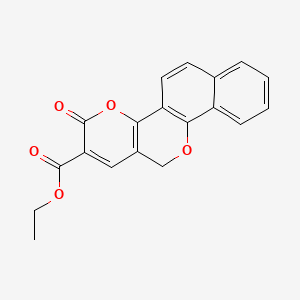

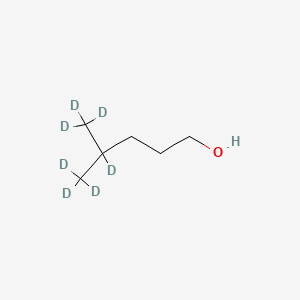

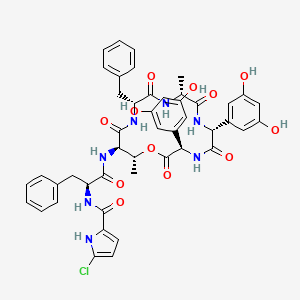

The molecular formula of ent-Thiamphenicol-d3 is C12H12D3Cl2NO5S . The IUPAC name is 2,2-dichloro-N-[(2R,3R)-1,1,2-trideuterio-1,3-dihydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ent-Thiamphenicol-d3 include copper-mediated methylthiolation and Wulff’s asymmetric aziridination .Physical And Chemical Properties Analysis

The molecular weight of ent-Thiamphenicol-d3 is 359.24 . It has a boiling point of 695.9±55.0 °C at 760 mmHg and a density of 1.5±0.1 g/cm3 .科学的研究の応用

Enzymatic and Metabolic Regulation

Thiamphenicol is highlighted in metabolic studies due to its central significance in enzymology and metabolic regulation. The enzymological research spanning over half a century points to thiamphenicol and its derivatives as potential targets for biotechnological and medical applications. This is particularly because of their pivotal role in metabolic networks differing between organisms (mammals, plants, fungi, and bacteria) and states (health vs. disease). Moreover, thiamphenicol derivatives have been discussed in the context of drug design and potential treatments for diseases, emphasizing their importance in metabolic pathways and systemic biological functions (Bunik, Tylicki, & Lukashev, 2013).

Synthesis and Chemical Purity

ent-Thiamphenicol-d3's synthesis process holds significance in scientific research, particularly in ensuring high chemical purity and isotopic enrichment. The method involves a six-step process, starting from specific base compounds and employing techniques like microwave-assisted copper-mediated methylthiolation and modified Wulff’s asymmetric aziridination. This meticulous process results in DL-threo-Thiamphenicol-methyl-d3 with high purity, essential for precise scientific applications (Mei‐Mei Zhang et al., 2020).

Biodegradation and Environmental Impact

The environmental implications of thiamphenicol are also a crucial area of study. Thiamphenicol biodegradation through microalgae has been explored, revealing the compound's potential for environmental purification. For instance, studies show that certain species of Chlorella can adapt to high concentrations of thiamphenicol, leading to biodegradation and removal of the compound from environments, which is particularly relevant in fields like aquaculture and animal husbandry. The research into the biodegradation pathways, involving steps like chlorination, chlorine substitution, dehydration, and hydroxylation, sheds light on the environmental fate and potential treatment strategies for thiamphenicol contamination (Chunfeng Song et al., 2019).

作用機序

Target of Action

ent-Thiamphenicol-d3 is a deuterated compound of Thiamphenicol . Thiamphenicol is a broad-spectrum antimicrobial antibiotic . Its primary target is the 50S ribosomal subunit of bacteria . This subunit is a key component of the bacterial protein synthesis machinery, and its inhibition leads to a bacteriostatic effect .

Mode of Action

Thiamphenicol, and by extension ent-Thiamphenicol-d3, acts by binding to the 50S ribosomal subunit . This binding inhibits protein synthesis within the bacterial cell, leading to a bacteriostatic effect . This means that the compound doesn’t kill the bacteria directly, but it prevents them from growing and reproducing .

Biochemical Pathways

The primary biochemical pathway affected by ent-Thiamphenicol-d3 is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, the compound prevents the proper formation of peptide bonds, which are crucial for the creation of new proteins . This disruption in protein synthesis can affect various downstream cellular processes that rely on these proteins, ultimately leading to the bacteriostatic effect .

Pharmacokinetics

Thiamphenicol, the non-deuterated form, is known to be metabolized in the liver and excreted renally . The half-life of Thiamphenicol is approximately 5 hours

Result of Action

The primary result of ent-Thiamphenicol-d3’s action is a bacteriostatic effect . By inhibiting protein synthesis, the compound prevents bacterial cells from growing and reproducing . This can help to control bacterial infections by preventing the bacteria from spreading within the host organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ent-Thiamphenicol-d3. For example, certain bacterial species have developed resistance mechanisms against Thiamphenicol, such as enzymatic inactivation and efflux systems . Additionally, the presence of metal ions can potentially interact with Thiamphenicol and its derivatives, affecting their stability and activity

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ent-Thiamphenicol-d3 involves the modification of the thiamphenicol molecule to incorporate three deuterium atoms into the structure.", "Starting Materials": [ "Thiamphenicol", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterated acetic acid (D3COOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Diethyl ether (C2H5)2O" ], "Reaction": [ "Thiamphenicol is dissolved in D2O and NaBH4 is added to reduce the carbonyl group to an alcohol.", "The resulting mixture is then treated with D3COOH and HCl to exchange the hydrogen atoms on the alcohol for deuterium atoms.", "The mixture is then basified with NaOH and extracted with CH3OH.", "The CH3OH extract is then dried and evaporated to yield the deuterated thiamphenicol.", "The deuterated thiamphenicol is then dissolved in C2H5)2O and treated with NaOH to form the ent-Thiamphenicol-d3." ] } | |

CAS番号 |

1217723-41-5 |

製品名 |

ent-Thiamphenicol-d3 |

分子式 |

C12H15Cl2NO5S |

分子量 |

359.232 |

IUPAC名 |

2,2-dichloro-N-[(2R,3R)-1,1,2-trideuterio-1,3-dihydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1/i6D2,9D |

InChIキー |

OTVAEFIXJLOWRX-SFUNZEOWSA-N |

SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |

同義語 |

2,2-Dichloro-N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3; L-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-(methylsulfonyl)phenethyl]Acetamide-d3; Thiamphenicol Epimer-d3; Win 5063-3-d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)